molecular formula C15H13FO2 B269451 3,4-Dimethylphenyl 2-fluorobenzoate

3,4-Dimethylphenyl 2-fluorobenzoate

Cat. No.: B269451
M. Wt: 244.26 g/mol
InChI Key: NBDHVOYORWPBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethylphenyl 2-fluorobenzoate is an aromatic ester compound featuring a 2-fluorobenzoate group esterified to a 3,4-dimethylphenyl moiety. Its molecular structure combines steric effects from the dimethyl substituents on the phenyl ring with electronic effects from the fluorine atom at the ortho position of the benzoate group.

Properties

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

(3,4-dimethylphenyl) 2-fluorobenzoate

InChI

InChI=1S/C15H13FO2/c1-10-7-8-12(9-11(10)2)18-15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3

InChI Key

NBDHVOYORWPBMU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2F)C

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2F)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight CAS RN Purity/Availability Price (Sample Size)
This compound C₁₅H₁₃FO₂ 260.26 Not provided Not available Not listed
3,4-Difluorobenzoic-d3 acid F₂C₆D₃COOH 161.12 1219798-70-5 98 atom% D ¥33,000 (100 mg)
3,5-Difluorobenzoic acid C₇H₄F₂O₂ 158.10 455-40-3 >95.0% (HPLC) ¥13,000 (25 g)
3,5-Difluorobenzoic-d3 acid C₇D₃F₂O₂ 161.12 Not provided Not specified Not listed

Functional Group and Substituent Analysis

  • Target Compound (this compound): Contains an ester group (-O-CO-O-) linking the 2-fluorobenzoate and 3,4-dimethylphenyl moieties. Fluorine at the ortho position on the benzoate ring may enhance electron-withdrawing effects, influencing reactivity and stability.
  • 3,4-Difluorobenzoic-d3 Acid: A deuterated carboxylic acid with fluorine at the 3,4-positions. Deuterium substitution is critical for isotopic labeling in NMR studies or metabolic research. Higher molecular weight (161.12) compared to non-deuterated analogs due to D₃ substitution .
  • 3,5-Difluorobenzoic Acid: Features fluorine atoms at the 3,5-positions on the benzoic acid ring. Widely available at lower cost (¥13,000 for 25 g), indicating industrial relevance .

Electronic and Steric Effects

  • Fluorine Position :

    • In the target compound, the ortho-fluorine may increase the electrophilicity of the ester carbonyl group compared to meta- or para-substituted analogs.
    • In contrast, 3,5-difluorobenzoic acid’s symmetric fluorine arrangement could lead to distinct electronic properties, such as altered acidity (pKa) or dipole moments .
  • Steric Considerations :

    • The 3,4-dimethyl groups in the target compound create a bulky environment, which may hinder nucleophilic attack on the ester group.
    • Deuterated analogs (e.g., 3,4-difluorobenzoic-d3 acid) prioritize isotopic substitution over steric modifications, preserving reactivity while enabling tracking in spectroscopic studies .

Commercial and Practical Implications

  • In contrast, 3,5-difluorobenzoic acid is produced at scale (>95% purity, 25 g for ¥13,000), reflecting demand in pharmaceutical or polymer synthesis .
  • Deuterated Derivatives :

    • Deuterated compounds like 3,4-difluorobenzoic-d3 acid are priced significantly higher (¥33,000 for 100 mg), underscoring their specialized use in analytical chemistry or drug metabolism studies .

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